2-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid
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Overview
Description
2-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 2-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid, can be achieved through several methods. One common approach involves the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another method includes the use of halogen-metal exchange reactions followed by borylation .
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale diazotization and fluorination processes. These methods are optimized for high yield and purity, ensuring the efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridines .
Scientific Research Applications
2-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of various biochemical pathways, contributing to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine with similar electron-withdrawing properties.
3-Fluoropyridine: Another fluorinated pyridine with different substitution patterns.
4-Fluoropyridine: Similar in structure but with the fluorine atom at a different position.
Uniqueness
2-(5-Fluoropyridin-3-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern, which imparts distinct physical, chemical, and biological properties.
Properties
Molecular Formula |
C9H10FNO2 |
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Molecular Weight |
183.18 g/mol |
IUPAC Name |
2-(5-fluoropyridin-3-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C9H10FNO2/c1-9(2,8(12)13)6-3-7(10)5-11-4-6/h3-5H,1-2H3,(H,12,13) |
InChI Key |
KCQNFUUJDQRODJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC(=CN=C1)F)C(=O)O |
Origin of Product |
United States |
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